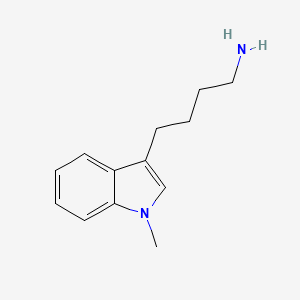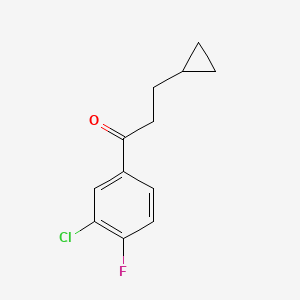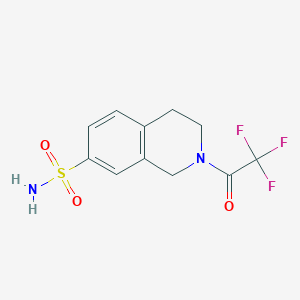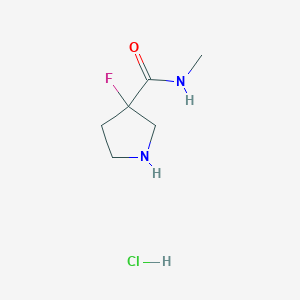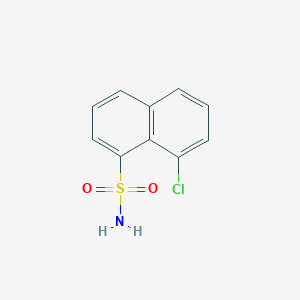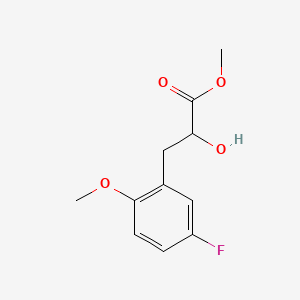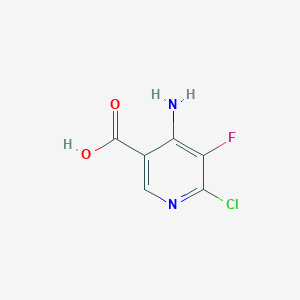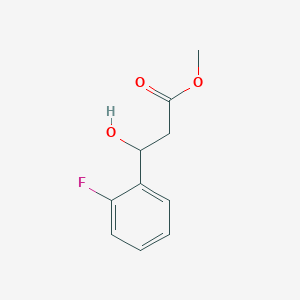
Rac-(1r,2r)-2-propylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,2r)-2-propylcyclohexan-1-ol is a chiral compound with the molecular formula C9H18O It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,2R)-2-propylcyclohexan-1-ol and (1S,2S)-2-propylcyclohexan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2r)-2-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-propylcyclohexanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2-propylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,2r)-2-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2-propylcyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-propylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products
Oxidation: 2-propylcyclohexanone.
Reduction: 2-propylcyclohexane.
Substitution: 2-propylcyclohexyl chloride.
Scientific Research Applications
Rac-(1r,2r)-2-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Rac-(1r,2r)-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Rac-(1r,2r)-2-propylcyclohexan-1-ol can be compared with other similar compounds, such as:
2-propylcyclohexanone: The ketone precursor used in its synthesis.
2-propylcyclohexane: The fully reduced form of the compound.
2-propylcyclohexyl chloride: The product of substitution reactions.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,2R)-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
VZBNUCDUQJCIDP-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
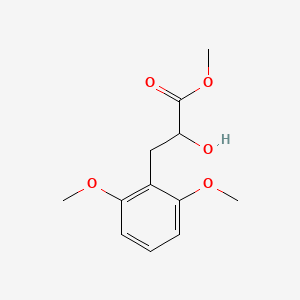
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
